(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine
Description
(3aR,8aR)-Decahydropyrrolo[3,4-b]pyrrolizine is a bicyclic amine featuring two fused pyrrolidine rings in a rigid, fully saturated decahydro structure. This compound is characterized by its stereospecific (3aR,8aR) configuration, which imparts distinct physicochemical properties and reactivity. Key physical parameters include:
- Boiling Point: 228.3°C (predicted at 760 mmHg)
- Density: 1.1 g/cm³ (predicted)
- Refractive Index: n20/D 1.57 (predicted) .
Properties
IUPAC Name |
(3aR,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2/t7-,8?,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZQBOYLQBDNLX-NBXIYJJMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C[C@@H]3CNC[C@@H]3N2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of N-substituted amino alcohols can be achieved using strong acids like hydrochloric acid or sulfuric acid. Another approach involves the use of transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives that can be utilized in various chemical reactions.
Synthetic Routes
- Common methods for synthesizing (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine include intramolecular cyclization of suitable precursors under acidic or basic conditions. Transition metal catalysts are also employed to facilitate these cyclization processes, enhancing yield and purity.
Biological Applications
Bioactive Molecule
- Research has indicated that this compound exhibits potential antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its interaction with specific molecular targets, modulating enzyme activity and influencing disease pathways .
Case Studies
- A notable study explored the compound's efficacy as a therapeutic agent against various cancer cell lines. The results showed promising cytotoxic effects, suggesting its potential use in cancer treatment regimens .
Medicinal Applications
Therapeutic Agent Development
- The compound is under investigation for its role in developing new therapeutic agents. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for treating conditions such as cancer and infectious diseases .
Mechanism of Action
- The mechanism involves binding to enzymes or receptors, leading to modulation of their activity. This interaction can result in therapeutic effects by inhibiting pathways critical to disease progression .
Industrial Applications
Material Development
- In the industrial sector, this compound is being explored for the development of new materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Catalytic Applications
- The compound also finds use as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity in synthetic processes .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex heterocycles | Synthesis of derivatives |
| Biology | Bioactive molecule with potential therapeutic effects | Antimicrobial and anticancer studies |
| Medicine | Development of therapeutic agents | Cancer treatment research |
| Industry | Material development and catalytic applications | Polymer chemistry |
Mechanism of Action
The mechanism of action of (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Foliogarlic Disulfanes and Trisulfanes
Foliogarlic disulfanes (e.g., compounds 2 and 3 ) and trisulfanes (e.g., 4 and 5 ) share a tetrahydro-2H-difuro[3,2-b:2',3'-c]furan-5(5aH)-one skeleton but differ in sulfur-containing substituents (allyldisulfanyl or allyltrisulfanyl groups). Key distinctions include:
These compounds exhibit divergent biological activities due to sulfur-mediated redox interactions, unlike the amine-driven reactivity of the pyrrolizine derivative .
Hexahydropyrrolo[2,1-a]isoquinolines
Synthesized via [3 + 2] cycloaddition, hexahydropyrrolo[2,1-a]isoquinolines (e.g., scaffolds A–J) incorporate an isoquinoline moiety fused to a pyrrolidine ring.
Methaniminomethano-Substituted Analogs
The compound 6H-4,8a-(Methaniminomethano)pyrrolo[3,4-a]pyrrolizine-1,3,6,9-tetrone (CAS 444341-31-5) features additional ketone and methaniminomethano groups, significantly altering its electronic profile:
| Parameter | This compound | CAS 444341-31-5 |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂ | C₁₂H₁₃N₃O₄ |
| Molecular Weight | 114.19 g/mol | 263.25 g/mol |
| Key Features | Saturated bicyclic amine | Tetrone scaffold with imine functionality |
This derivative’s carbonyl groups render it more polar and reactive toward nucleophiles compared to the parent amine .
Commercial Availability
| Compound | Vendor | Status | Price (1 g) |
|---|---|---|---|
| This compound | Santa Cruz Biotechnology | Available | $1,980.00 |
| Same compound | CymitQuimica | Discontinued | N/A |
| Foliogarlic disulfanes | Research-grade | Not commercial | N/A |
Biological Activity
(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine, a bicyclic nitrogen-containing compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the class of pyrrolizines and is characterized by a complex structure that includes multiple fused rings. Its unique features suggest promising pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 152.24 g/mol. The structure includes two nitrogen atoms within its bicyclic framework, contributing to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H16N2 |
| Molecular Weight | 152.24 g/mol |
| Chemical Class | Pyrrolizines |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Antitumor Effects : It has been investigated for potential antitumor activity, particularly in relation to certain cancer cell lines.
- Neuroprotective Properties : The compound shows promise in neuroprotection, which may be beneficial in treating neurodegenerative diseases.
The biological activity of this compound is often evaluated through in vitro assays and computational predictions. It interacts with various biological targets, potentially influencing pathways involved in inflammation and cell survival. Studies utilizing software like PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities.
Case Studies
-
Antitumor Activity :
- A study assessed the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for cancer therapy.
-
Neuroprotective Effects :
- In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and maintaining mitochondrial function.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- 1,3-Dipolar Cycloaddition : This method involves the reaction of proline derivatives with dipolarophiles to yield pyrrolizidine structures.
- Intramolecular Cyclization : This technique is often employed to form the bicyclic structure from simpler precursors.
Comparative Analysis with Similar Compounds
Similar compounds with notable biological activities include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Similar ring structure | Antimicrobial activity |
| Indole Alkaloids | Contains nitrogen in fused ring | Antitumor properties |
| Tetrahydroquinolines | Bicyclic structure | Neuroprotective effects |
These comparisons highlight the diverse biological activities associated with compounds sharing structural characteristics with this compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine, and how do they influence experimental handling?
- Answer : The compound has a predicted boiling point of 228.3°C (at 760 mmHg), density of 1.1 g/cm³, and refractive index of n<sup>20</sup>D 1.57 . These properties suggest stability at room temperature but necessitate controlled heating for reactions requiring liquid-phase conditions. For storage, avoid moisture and light to prevent degradation. Characterization via NMR and mass spectrometry is recommended to confirm stereochemical integrity, as incorrect stereochemistry may alter reactivity.
Q. What synthetic methodologies are reported for bicyclic pyrrolizidine derivatives, and how can they be adapted for this compound?
- Answer : While direct synthesis protocols for this specific stereoisomer are not detailed in the provided evidence, analogous bicyclic systems (e.g., pyrrolo-pyridazine derivatives) are synthesized via multi-step cyclization reactions. For example, EP 4,374,877 A2 describes chiral resolution using enantioselective catalysts to achieve stereochemical purity . Adaptations may involve:
- Stepwise ring closure : Using amine or ketone precursors under reductive amination.
- Chiral auxiliaries : To enforce the (3aR,8aR) configuration during cyclization.
- Validation : X-ray crystallography (as in ’s structural data) to confirm stereochemistry post-synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for bicyclic pyrrolizidines across studies?
- Answer : Discrepancies often arise from differences in analytical methods or computational models. To address this:
- Comparative spectroscopy : Combine <sup>1</sup>H/<sup>13</sup>C NMR with NOESY to validate spatial arrangements of hydrogen atoms.
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
- Cross-referencing : Align data with structurally similar compounds (e.g., ’s (3aR,6aR)-methylpyrrolo-pyrrolidine) to identify systematic errors .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Abiotic studies : Measure hydrolysis rates at varying pH and photodegradation under UV light.
- Biotic studies : Use soil or aquatic microcosms to assess microbial degradation pathways.
- Analytical tools : LC-MS/MS for trace quantification and isotopic labeling to track transformation products .
Q. How can this compound’s bioactivity be systematically evaluated for drug discovery?
- Answer : highlights marine-derived alkaloids and amides with antiviral/anti-inflammatory properties. For this bicyclic amine:
- In vitro assays : Test against kinase or GPCR targets due to structural similarity to known inhibitors.
- ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells).
- Structure-activity relationship (SAR) : Modify substituents (e.g., ’s chloro-phenyl derivatives) to optimize potency .
Data Analysis & Methodological Challenges
Q. What statistical approaches are suitable for analyzing variability in synthesis yields across batches?
- Factors : Catalyst loading, temperature, reaction time.
- Response surface methodology (RSM) : Optimize conditions via central composite design.
- ANOVA : Identify significant interactions (e.g., catalyst-temperature effects) .
Q. How can researchers differentiate degradation products from synthetic impurities in stability studies?
- Answer : Employ orthogonal analytical techniques:
- HPLC-DAD/ELSD : Separate and quantify impurities.
- High-resolution MS : Assign molecular formulas to unknown peaks.
- Forced degradation : Expose the compound to heat, light, and oxidizers to simulate long-term stability .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
